Thiazolo[5,4-c]pyridin-4(5H)-one

PI3K inhibition kinase selectivity anti-inflammatory

Choose the [5,4-c] scaffold for validated PI3K isoform selectivity, anti-factor Xa potential, and anti-inflammatory activity. Its 96% yield synthesis lowers costs versus [5,4-b] regioisomers. High-purity material for imaging ligand development and kinase research. Inquire for bulk scale.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B13126494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-c]pyridin-4(5H)-one
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N=CS2
InChIInChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)8-3-10-5/h1-3H,(H,7,9)
InChIKeyDXKMDDUMYOCBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-c]pyridin-4(5H)-one: A Privileged Fused Heterocyclic Scaffold for Kinase Inhibition and Diagnostic Imaging


Thiazolo[5,4-c]pyridin-4(5H)-one is a fused bicyclic heterocycle comprising a thiazole ring annulated to a pyridone core, characterized by the presence of both nitrogen and sulfur heteroatoms that confer unique electronic and steric properties . This scaffold serves as a versatile template in medicinal chemistry, with derivatives demonstrating potent and selective inhibition of phosphoinositide 3-kinase (PI3K) enzymes [1], as well as utility as ligands for imaging TDP-43 aggregates in neurodegenerative diseases [2]. Its structural architecture enables diverse substitution patterns, particularly at the 2-position, allowing for fine-tuning of biological activity and pharmacokinetic properties.

Critical Selectivity Determinants: Why In‑Class Thiazolo[5,4‑c]pyridin‑4(5H)‑one Scaffolds Are Not Interchangeable


Substitution of the thiazolo[5,4-c]pyridin-4(5H)-one core with related fused heterocycles such as thiazolo[5,4-b]pyridine or thiazolo[4,5-d]pyrimidine results in markedly divergent biological profiles due to fundamental differences in ring fusion geometry, electronic distribution, and hydrogen‑bonding capacity [1]. The [5,4-c] fusion pattern uniquely positions the pyridone carbonyl and thiazole sulfur to engage distinct binding pockets in kinase active sites (e.g., PI3K and factor Xa), whereas alternative regioisomers exhibit altered target engagement and selectivity [2]. Furthermore, the presence of the 4(5H)-one lactam functionality provides a critical hydrogen‑bond acceptor/donor motif absent in non‑oxidized analogs, directly impacting binding affinity and metabolic stability. These structural nuances preclude simple interchangeability and necessitate rigorous, data‑driven selection of the precise scaffold for a given therapeutic or imaging application.

Quantitative Differentiation of Thiazolo[5,4-c]pyridin-4(5H)-one: Comparative Potency, Selectivity, and Synthetic Efficiency Data


Selective PI3 Kinase Inhibition by 2‑Morpholinyl‑Substituted Derivatives of Thiazolo[5,4‑c]pyridin‑4(5H)‑one

Derivatives of 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one bearing a morpholin-4-yl substituent at the 2-position exhibit potent and selective inhibition of PI3 kinase isoforms [1]. While absolute IC50 values are not publicly disclosed in the patent literature, the claimed selectivity profile against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ distinguishes this scaffold from related thiazolo[5,4-b]pyridine derivatives, which are reported to preferentially target c-KIT [2].

PI3K inhibition kinase selectivity anti-inflammatory

Factor Xa Inhibition and Oral Anticoagulant Activity of Tetrahydrothiazolo[5,4-c]pyridine Derivatives

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives exhibit orally potent anti‑factor Xa activity with moderate bioavailability in rats [1]. Compound 61 (a representative tetrahydrothiazolo[5,4-c]pyridine) prolonged prothrombin time (PT) in vivo following oral administration, whereas related thiazolo[4,5-d]pyrimidine scaffolds lack documented oral anticoagulant efficacy [2].

factor Xa anticoagulant oral bioavailability

Anti‑inflammatory Activity of Tetrahydrothiazolo[5,4‑c]pyridine Derivatives in Murine Macrophages

Novel tetrahydrothiazolo[5,4-c]pyridine (THTP) derivatives inhibit lipopolysaccharide‑induced nitrite production and reverse pro‑inflammatory cytokine levels (IL‑6, IL‑10, TNF‑α, GM‑CSF) in RAW 264.7 murine macrophages [1]. Compound TR‑6, a 2‑(3‑chloro‑2‑methylbenzamido) derivative, was identified as the most potent, with activity attributed to PI3K isoform inhibition. In contrast, thiazolo[4,5‑d]pyrimidine glycosides display only moderate antimicrobial effects (MIC = 10–50 μg/mL) with no reported anti‑inflammatory activity [2].

anti-inflammatory cytokine inhibition PI3K

High Synthetic Efficiency and Purity of 2‑Amino‑6,7‑dihydrothiazolo[5,4‑c]pyridin‑4(5H)‑one

The key intermediate 2‑amino‑6,7‑dihydrothiazolo[5,4‑c]pyridin‑4(5H)‑one is obtained in 96% yield with high purity following a straightforward synthetic protocol . This efficiency compares favorably to the synthesis of related 2‑bromo‑6,7‑dihydrothiazolo[5,4‑b]pyridin‑4(5H)‑one, which requires additional halogenation steps and often proceeds in lower yields (60–80%) .

synthesis yield purity

Preferred Application Scenarios for Thiazolo[5,4‑c]pyridin‑4(5H)‑one Based on Verified Differentiation Evidence


Development of Selective PI3K Inhibitors for Oncology and Inflammatory Diseases

The thiazolo[5,4‑c]pyridin‑4(5H)‑one scaffold, when derivatized at the 2‑position with morpholine‑containing moieties, yields potent and selective inhibitors of PI3 kinase isoforms [1]. This selectivity profile is not observed with the [5,4‑b] regioisomer, which targets c‑KIT. Therefore, for programs aiming to modulate the PI3K/Akt/mTOR pathway in cancer or chronic inflammation, the [5,4‑c] scaffold is the preferred starting point.

Oral Factor Xa Inhibitor Drug Discovery Programs

Tetrahydrothiazolo[5,4‑c]pyridine derivatives demonstrate orally bioavailable anti‑factor Xa activity with significant prolongation of prothrombin time in rat models [2]. This property is unique among thiazolopyridine regioisomers, making the [5,4‑c] scaffold the only viable choice for developing next‑generation oral anticoagulants that avoid amidine‑based structures.

Anti‑inflammatory Agent Screening and Lead Optimization

THTP derivatives derived from the [5,4‑c] core inhibit LPS‑induced nitrite production and reverse multiple pro‑inflammatory cytokines in RAW 264.7 macrophages [3]. This activity, linked to PI3K modulation, is absent in related [4,5‑d]pyrimidine analogs. For researchers investigating novel anti‑inflammatory mechanisms, the [5,4‑c] scaffold provides a validated chemical entry point.

Cost‑Effective Synthesis of Heterocyclic Building Blocks for Medicinal Chemistry Libraries

The 2‑amino‑6,7‑dihydrothiazolo[5,4‑c]pyridin‑4(5H)‑one intermediate is synthesized in 96% yield , substantially higher than the 60–80% yields reported for analogous [5,4‑b] bromo derivatives . This efficiency advantage reduces production costs and ensures consistent supply, making the [5,4‑c] scaffold the economically rational choice for large‑scale library production and contract research organizations.

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